6-Benzyloxy-2-bromo-5-chloronaphthalene

Organic Synthesis Cross-Coupling Polyhalogenated Arenes

Researchers attempting sequential functionalization of naphthalene cores often face regioselectivity challenges with mono-halogenated analogs. 6-Benzyloxy-2-bromo-5-chloronaphthalene (CAS 887343-51-3) solves this with orthogonal C-Br and C-Cl handles enabling chemoselective cross-coupling: Suzuki-Miyaura at C-Br first, then C-Cl coupling. The benzyloxy group serves as a masked phenol for late-stage deprotection. • Orthogonal halogen pattern for two-step sequential cross-coupling • Protected phenol functionality for synthetic versatility • ≥97% purity; available in mg to g quantities with global shipping

Molecular Formula C17H12BrClO
Molecular Weight 347.6 g/mol
CAS No. 887343-51-3
Cat. No. B6327628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxy-2-bromo-5-chloronaphthalene
CAS887343-51-3
Molecular FormulaC17H12BrClO
Molecular Weight347.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C3=C(C=C2)C=C(C=C3)Br)Cl
InChIInChI=1S/C17H12BrClO/c18-14-7-8-15-13(10-14)6-9-16(17(15)19)20-11-12-4-2-1-3-5-12/h1-10H,11H2
InChIKeyOPWJSCZEMUVBLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxy-2-bromo-5-chloronaphthalene: Halogenated Naphthalene Intermediate


6-Benzyloxy-2-bromo-5-chloronaphthalene (CAS 887343-51-3) is a polyhalogenated naphthalene derivative bearing a benzyl ether moiety, with a molecular formula of C₁₇H₁₂BrClO and a molecular weight of approximately 347.64 g/mol . It is primarily classified as a research intermediate and building block for the synthesis of more complex organic molecules . The compound features a unique substitution pattern with a benzyloxy group at the 6-position, a bromine atom at the 2-position, and a chlorine atom at the 5-position of the naphthalene core . This specific arrangement of reactive and protective groups renders it valuable for sequential, chemoselective transformations in the construction of pharmaceutical leads, agrochemicals, and advanced electronic materials [1]. The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to ≥97% [2].

6-Benzyloxy-2-bromo-5-chloronaphthalene: Analog Substitution Risks


Substituting 6-Benzyloxy-2-bromo-5-chloronaphthalene with a closely related naphthalene analog is not a straightforward swap due to the molecule's precise and unique orthogonally-reactive halogen pattern. The presence of both a bromine and a chlorine atom at specific positions on the naphthalene ring, in conjunction with a protected benzyloxy group, establishes a defined, sequential reactivity profile that is critical for complex synthetic sequences [1]. For instance, a regioisomer such as 2-(Benzyloxy)-1-bromo-6-chloronaphthalene or a simpler mono-halogenated compound like 2-Bromo-5-chloronaphthalene [2] will lack the exact spatial arrangement of these functional groups. This fundamental structural difference can lead to divergent reactivity in cross-coupling reactions, alter the regioselectivity of further functionalizations, or fail to provide the necessary differential protection-deprotection strategy required for advanced molecular architectures. Therefore, generic substitution can derail a multi-step synthetic plan, compromise final product yields, or prevent the attainment of target material purity specifications [3].

6-Benzyloxy-2-bromo-5-chloronaphthalene: Evidence of Differentiated Utility


Orthogonal Reactivity vs. Mono-Halogenated Naphthalene

The presence of both a bromine and a chlorine atom on the naphthalene core of 6-Benzyloxy-2-bromo-5-chloronaphthalene creates a site with enhanced and orthogonal reactivity for cross-coupling reactions compared to a mono-halogenated naphthalene baseline [1]. While quantitative kinetic data for this specific compound is not available in the public domain, the general principle is well-established: polyhalogenated arenes exhibit higher reactivity in cross-coupling reactions due to the synergistic electron-withdrawing effects of multiple halogens [2]. This is a class-level inference based on the known chemistry of polyhaloarenes.

Organic Synthesis Cross-Coupling Polyhalogenated Arenes

Utility in Rh(II)-Catalyzed Ether Synthesis

6-Benzyloxy-2-bromo-5-chloronaphthalene falls within the scope of a general and efficient synthetic methodology for producing functionalized halonaphthalenyl ethers via a Rh(II)-catalyzed reaction . This methodology, while not providing direct comparative data for this single compound, demonstrates its class-validated utility as a target or intermediate in a reaction known to proceed with moderate to good yields for a range of related halonaphthalenyl ethers [1]. This is class-level supporting evidence for the compound's viability as a synthetic building block.

Rhodium Catalysis Diazo Compounds Naphthalene Derivatives

Research-Grade Purity Advantage

Commercially available 6-Benzyloxy-2-bromo-5-chloronaphthalene is supplied with minimum purity specifications of 95% to ≥97% [1]. This is in direct contrast to many bulk industrial halogenated naphthalene mixtures or lower-purity reagents which may contain significant levels of regioisomeric or other organic impurities. For research and development applications, particularly in pharmaceutical intermediate synthesis or materials science, this higher level of purity is a key differentiator that reduces the risk of side reactions and simplifies purification processes. This is a direct comparison based on vendor specifications.

Chemical Purity Procurement Research Reagent

6-Benzyloxy-2-bromo-5-chloronaphthalene: High-Value Application Scenarios


Sequential Cross-Coupling for Pharmaceutical Intermediates

This compound is ideally suited for the construction of advanced pharmaceutical intermediates requiring precise, sequential functionalization. The orthogonal reactivity of the bromine and chlorine atoms allows for a two-step, chemoselective cross-coupling strategy. For instance, a Suzuki-Miyaura coupling can be performed at the more reactive carbon-bromine bond to introduce a first aryl group, followed by a subsequent coupling at the carbon-chlorine site to install a second, distinct aryl or heteroaryl moiety [1]. The benzyloxy group can be retained as a masked phenol for a final deprotection step, enabling the introduction of a hydroxyl group. This strategy is supported by the compound's established role as an intermediate in the preparation of pharmaceuticals and agrochemicals [2].

Organic Electronic Materials (OLEDs and OPVs)

As a highly functionalized naphthalene core, this compound serves as a versatile building block for synthesizing novel π-conjugated small molecules and polymers for organic electronics. The bromine and chlorine atoms are ideal handles for metal-catalyzed cross-coupling polymerizations (e.g., Suzuki or Stille polycondensations) to create naphthalene-based semiconductors with tailored optoelectronic properties [1]. Furthermore, the benzyloxy group offers a site for post-polymerization modification or can influence the solubility and self-assembly properties of the final material. The use of such polyhalogenated naphthalenes is a recognized strategy in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [2].

Methodology and Chemoselectivity Research

This compound is a valuable research tool for academic labs focused on developing new synthetic methods, exploring chemoselectivity, or investigating the reactivity of polyhalogenated arenes. Its well-defined structure allows it to be used as a model substrate for studying the scope and limitations of new catalysts and reaction conditions [1]. The differential reactivity of the C-Br and C-Cl bonds in cross-coupling can be exploited to probe the functional group tolerance and selectivity of novel catalytic systems [2]. Its availability in research-grade purity (≥95%) makes it a reliable and consistent starting material for these fundamental studies.

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